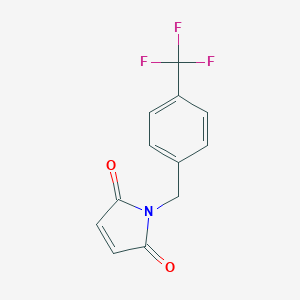

1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)9-3-1-8(2-4-9)7-16-10(17)5-6-11(16)18/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLLZMMXXWAFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390674 | |

| Record name | 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140481-02-3 | |

| Record name | 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The most direct route involves a two-step process: (1) formation of the maleamic acid intermediate via nucleophilic attack of 4-(trifluoromethyl)benzylamine on maleic anhydride, followed by (2) cyclodehydration to yield the target imide (Figure 1).

Step 1: Maleamic Acid Formation

Maleic anhydride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. 4-(Trifluoromethyl)benzylamine (1.05 equiv) is added dropwise at 0°C, and the mixture is stirred for 12–24 hours at room temperature. The maleamic acid precipitates as a white solid, which is filtered and washed with cold THF.

Step 2: Cyclodehydration

The maleamic acid is refluxed in acetic anhydride (10 mL per gram) with sodium acetate (0.1 equiv) for 4–6 hours. The reaction mixture is cooled, poured into ice water, and extracted with dichloromethane. The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield pure 1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione.

Key Data:

Optimization of Reaction Conditions

Variations in solvent, temperature, and catalysts significantly impact yield (Table 1).

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 25°C | 24 | 78 |

| Chloroform | 40°C | 18 | 82 |

| Diethyl ether | 0°C → 25°C | 36 | 65 |

Table 1. Solvent and temperature effects on maleamic acid formation.

Cyclodehydration in acetic anhydride at 120°C achieves complete conversion within 4 hours, whereas toluene under reflux requires 12 hours for comparable yields.

Alternative Method: Alkylation of Pyrrole-2,5-dione

Direct N-Alkylation Strategy

While less common due to the low nucleophilicity of the pyrrole-2,5-dione NH group, alkylation can be achieved under strongly basic conditions.

Procedure:

Pyrrole-2,5-dione (1.0 equiv) is dissolved in dry dimethylformamide (DMF). Sodium hydride (1.2 equiv) is added at 0°C, followed by 4-(trifluoromethyl)benzyl bromide (1.1 equiv). The mixture is stirred at 60°C for 24 hours, quenched with water, and extracted with ethyl acetate. The product is purified via column chromatography (hexane/ethyl acetate 3:1).

Key Data:

Comparative Analysis of Methods

| Parameter | Maleic Anhydride Route | Alkylation Route |

|---|---|---|

| Yield | 70–85% | 45–55% |

| Purity | High (>95%) | Moderate (80–90%) |

| Scalability | Excellent | Limited |

| By-products | Minimal | Significant |

Table 2. Method comparison based on yield, purity, and practicality.

The maleic anhydride route is preferred for its higher efficiency and scalability, whereas alkylation is reserved for substrates incompatible with anhydride chemistry.

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desirable properties.

- Synthesis Routes : The compound can be synthesized through reactions involving 4-trifluoromethylbenzylamine and maleic anhydride under reflux conditions in solvents like dichloromethane.

Biology

Research has indicated potential biological activities , including antimicrobial and anticancer properties. The compound's interactions with biological targets are under investigation to understand its therapeutic potential.

- Case Study : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for developing new anticancer agents.

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its structural characteristics make it suitable for modifications leading to new drug candidates.

- Pharmaceutical Development : The compound's ability to modulate biochemical pathways by interacting with specific enzymes or receptors is being studied for its potential in drug formulation .

Industry

The compound finds applications in the production of advanced materials with specific properties such as increased stability and reactivity. Its unique trifluoromethyl group contributes to enhanced performance in various industrial applications.

Mechanism of Action

The mechanism of action of 1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The following table compares substituents on the benzyl group and their impact on molecular properties:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The –CF₃ group (as in the target compound) and –NO₂ () increase electrophilicity of the maleimide ring, enhancing reactivity toward nucleophiles like thiols (critical in bioconjugation or drug delivery) .

- Biological Activity : MI-1 () demonstrates antineoplastic activity, suggesting that N-benzyl maleimides with EWGs may target kinase pathways. U-73122 () highlights the importance of the maleimide core in enzyme inhibition.

Analogues with Modified Maleimide Cores

Substituents on the Pyrrole Ring

- 1-(3,4-Dichlorobenzyl)-1H-pyrrole-2,5-dione (): Dichloro substitution on the benzyl group may improve antimicrobial activity due to increased halogen bonding .

Core Modifications

- U-73343 (pyrrolidine-2,5-dione analog of U-73122): Replacement of the maleimide with a saturated pyrrolidine-dione abolishes phospholipase C inhibitory activity, underscoring the necessity of the α,β-unsaturated carbonyl system .

Biological Activity

1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione, with the CAS number 140481-02-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Biological Activities

The biological activities of this compound are primarily linked to its interactions with various biological targets, including cancer cells and inflammatory pathways.

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines:

- Inhibition of Cancer Cell Lines : A related compound demonstrated growth inhibition in colon cancer cell lines (HCT-116, SW-620) with a GI50 value ranging from to M .

The mechanism by which these compounds exert their anticancer effects often involves interaction with growth factor receptors such as EGFR and VEGFR2. These interactions can lead to the inhibition of tumor growth and induction of apoptosis in malignant cells .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various chemical routes involving substituted pyrrole derivatives. The structure-activity relationship (SAR) studies suggest that modifications in the side groups can significantly influence biological activity:

| Compound | Structure | Activity Type | IC50 (µM) |

|---|---|---|---|

| Compound A | 4-Amino derivative | Anticancer | 0.01 |

| Compound B | 3-Chloro derivative | Antioxidant | 0.05 |

| Compound C | Trifluoromethyl derivative | Anti-inflammatory | 0.03 |

Table 1: Summary of Biological Activities for Pyrrole Derivatives

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrrole derivatives:

- Anticancer Studies : In vivo studies have shown that certain pyrrole derivatives inhibit tumor growth in animal models. For example, a study demonstrated that a derivative led to significant tumor reduction in chemically induced colon cancer models .

- Anti-inflammatory Effects : Compounds derived from pyrrole structures have been tested for their ability to inhibit pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs). The most promising derivatives exhibited up to 85% inhibition of cytokine production at specific concentrations .

- Antibacterial Activity : Some pyrrole derivatives have shown antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 1-((4-Trifluoromethylphenyl)methyl)-1H-pyrrole-2,5-dione?

- Methodological Answer : The compound is typically synthesized via a multi-step approach. A common route involves nucleophilic substitution or coupling reactions to introduce the trifluoromethylbenzyl group to the pyrrole-2,5-dione core. For example, maleic anhydride derivatives can react with amines or alcohols under acidic conditions to form the pyrrole-dione scaffold, followed by alkylation using 4-(trifluoromethyl)benzyl bromide. Purification often employs column chromatography (silica gel) or recrystallization. Structural confirmation requires NMR (¹H/¹³C), IR, and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon connectivity. IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D structure, bond angles, and packing. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, ensuring accurate thermal parameter modeling .

Q. How is purity assessed during synthesis optimization?

- Methodological Answer : Purity is validated via HPLC (reverse-phase C18 columns, UV detection) and thin-layer chromatography (TLC). Discrepancies between NMR integration and HPLC peak areas may indicate impurities, necessitating iterative recrystallization or gradient elution .

Advanced Research Questions

Q. What strategies mitigate challenges in introducing the trifluoromethyl group during synthesis?

- Methodological Answer : The electron-withdrawing trifluoromethyl group can hinder nucleophilic reactions. Strategies include:

- Using protecting groups (e.g., Boc for amines) to stabilize intermediates.

- Employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective benzylation.

- Optimizing solvent polarity (e.g., DMF or THF) to enhance reaction kinetics. Computational DFT studies predict steric/electronic effects of substituents .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking studies (AutoDock Vina, Schrödinger) simulate binding to target proteins (e.g., kinases or enzymes).

- QSAR models correlate structural descriptors (logP, polar surface area) with activity. For maleimide derivatives, electron-deficient pyrrole-dione cores often exhibit covalent binding to cysteine residues .

Q. How are crystallographic data contradictions resolved (e.g., disorder or twinning)?

- Methodological Answer :

- Twinning : Use TWINLAW in SHELXL to model twin domains.

- Disorder : Apply PART instructions to refine split positions, guided by residual electron density maps.

- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What mechanistic insights explain its reactivity under thermal or photolytic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.